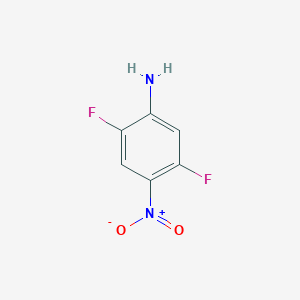

2,5-Difluoro-4-nitroaniline

Description

The exact mass of the compound 2,5-Difluoro-4-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Difluoro-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGGCVMFSJQOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284589 | |

| Record name | 2,5-difluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542-36-5 | |

| Record name | 1542-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-difluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Difluoro-4-nitroaniline (CAS No. 1542-36-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,5-Difluoro-4-nitroaniline, a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. This document details its physicochemical properties, provides a plausible synthetic pathway with experimental protocols, and explores its application in the development of biologically active compounds, including kinase inhibitors. The guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering detailed methodologies and a summary of essential data in a structured format.

Core Data Presentation

2,5-Difluoro-4-nitroaniline is a substituted aniline with the CAS number 1542-36-5 . Its molecular and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1542-36-5 | [1] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |

| Molecular Weight | 174.11 g/mol | [1] |

| IUPAC Name | 2,5-difluoro-4-nitroaniline | [1] |

| Appearance | Not explicitly found, but related compounds are often yellow crystalline solids. | |

| Melting Point | Not explicitly found. | |

| Boiling Point | Not explicitly found. | |

| Solubility | Not explicitly found. | |

| SMILES | C1=C(C(=CC(=C1F)--INVALID-LINK--[O-])F)N | [1] |

| InChIKey | IBGGCVMFSJQOID-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2,5-Difluoronitrobenzene

This protocol is adapted from a patented method for the nitration of p-difluorobenzene.[2]

Methodology:

-

To a reaction vessel, add 1400 g of p-difluorobenzene and 5800 mL of sulfuric acid.

-

Control the temperature of the mixture at approximately 5 °C using an ice bath.

-

Add 1450 g of potassium nitrate in portions, ensuring the temperature is maintained.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Once the reaction is complete, pour the mixture into ice water.

-

Collect the resulting white solid precipitate of 2,5-difluoronitrobenzene by suction filtration.

Step 2: Synthesis of 2,5-Difluoro-4-nitroaniline (Proposed)

This proposed amination step is based on general principles of nucleophilic aromatic substitution on activated aromatic rings. The nitro group activates the aromatic ring towards nucleophilic attack.

Methodology (Hypothetical):

-

Dissolve the 2,5-difluoronitrobenzene synthesized in Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise while maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or GC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,5-Difluoro-4-nitroaniline.

Applications in the Synthesis of Biologically Active Molecules

2,5-Difluoro-4-nitroaniline serves as a valuable building block in the synthesis of various biologically active compounds, particularly heterocyclic structures like benzimidazoles, which are known to possess a wide range of pharmacological activities.[3][4] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.

Synthesis of Substituted Benzimidazoles for Kinase Inhibition

Substituted benzimidazoles are a common scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. 2,5-Difluoro-4-nitroaniline can be readily reduced to the corresponding o-phenylenediamine, which can then be used to synthesize a library of benzimidazole-based kinase inhibitors.

Experimental Protocol: Synthesis of a 6,X-Difluoro-5-nitro-1H-benzimidazole Derivative (Hypothetical)

This protocol outlines a potential pathway for the synthesis of a benzimidazole derivative from 2,5-Difluoro-4-nitroaniline, which could be a precursor to a kinase inhibitor.

Part A: Reduction of 2,5-Difluoro-4-nitroaniline

-

Dissolve 2,5-Difluoro-4-nitroaniline in ethanol or methanol in a flask.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,6-difluoro-4-aminobenzene-1,2-diamine. This intermediate is often used directly in the next step without further purification.

Part B: Cyclization to form the Benzimidazole Ring

-

Dissolve the crude diamine from Part A in a suitable solvent like ethanol or acetic acid.

-

Add an equimolar amount of a desired aromatic aldehyde (R-CHO).

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid benzimidazole derivative by filtration, wash with a small amount of cold solvent, and dry.

Mandatory Visualizations

Proposed Synthetic Pathway for 2,5-Difluoro-4-nitroaniline

Caption: Proposed two-step synthesis of 2,5-Difluoro-4-nitroaniline.

Experimental Workflow for Benzimidazole-Based Kinase Inhibitor Precursor Synthesis

Caption: Workflow for synthesizing a benzimidazole precursor.

Logical Relationship in Kinase Inhibitor Development

References

A Comprehensive Technical Guide to the Physical Properties of 2,5-Difluoro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,5-Difluoro-4-nitroaniline, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their work.

Core Physical Properties

2,5-Difluoro-4-nitroaniline is a yellow to brown solid.[1] Its fundamental physical characteristics are summarized in the table below, providing a clear reference for experimental and developmental purposes.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1][2][3] |

| Molecular Weight | 174.11 g/mol | [1][3] |

| CAS Number | 1542-36-5 | [1][3][4] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 153-153.5 °C | [1] |

| Boiling Point (Predicted) | 337.2 ± 37.0 °C | [1] |

| Density (Predicted) | 1.554 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -1.46 ± 0.14 | [1] |

Experimental Protocols

Melting Point Determination

The melting point of 2,5-Difluoro-4-nitroaniline can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Predicted)

The boiling point provided is a predicted value. Experimental determination for high-boiling solids can be challenging and is often performed under reduced pressure (vacuum distillation) to prevent decomposition.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Methodology:

-

To a series of test tubes, add a small, measured amount of 2,5-Difluoro-4-nitroaniline (e.g., 10 mg).

-

To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Agitate the mixtures thoroughly and observe for dissolution. Solubility can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, gravimetric methods can be employed after solvent evaporation. Lower aliphatic amines are generally soluble in water, but solubility decreases with an increase in molecular mass.[5] Aromatic amines are typically soluble in organic solvents.[6]

Synthesis Pathway

The synthesis of 2,5-Difluoro-4-nitroaniline can be logically approached through the nitration of a difluoroaniline precursor. A plausible synthetic workflow is outlined below.

Caption: A logical workflow for the synthesis of 2,5-Difluoro-4-nitroaniline via nitration.

This technical guide serves as a foundational resource for professionals working with 2,5-Difluoro-4-nitroaniline. The provided data and methodologies are intended to facilitate further research and development in the fields of organic synthesis and medicinal chemistry.

References

- 1. 2,5-Difluoro-4-Nitroaniline price,buy 2,5-Difluoro-4-Nitroaniline - chemicalbook [chemicalbook.com]

- 2. 2,5-Difluoro-4-nitroaniline [myskinrecipes.com]

- 3. 2,5-Difluoro-4-nitroaniline 95% | CAS: 1542-36-5 | AChemBlock [achemblock.com]

- 4. 2,5-Difluoro-4-nitroaniline | C6H4F2N2O2 | CID 235930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physical Properties of Amines Explained with Examples [vedantu.com]

- 6. Amines: Chemical and Physical Properties [unacademy.com]

An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-4-nitroaniline

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2,5-difluoro-4-nitroaniline, a valuable building block in pharmaceutical and agrochemical research.[1] The synthesis involves a multi-step process commencing from the commercially available starting material, 1,4-difluorobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Pathway

The proposed synthesis of 2,5-difluoro-4-nitroaniline proceeds through two key transformations:

-

Nitration of 1,4-difluorobenzene: This initial step introduces a nitro group onto the aromatic ring to yield 2,5-difluoronitrobenzene.

-

Reduction of 2,5-difluoronitrobenzene: The subsequent reduction of the nitro group affords the corresponding 2,5-difluoroaniline.

-

Acetylation of 2,5-difluoroaniline: The amino group is protected as an acetamide to direct the subsequent nitration.

-

Nitration of N-(2,5-difluorophenyl)acetamide: A nitro group is introduced at the position para to the activating acetamido group.

-

Hydrolysis of N-(2,5-difluoro-4-nitrophenyl)acetamide: The final step involves the deprotection of the acetamido group to yield the target molecule, 2,5-difluoro-4-nitroaniline.

Experimental Protocols

Step 1: Synthesis of 2,5-Difluoronitrobenzene from 1,4-Difluorobenzene

This procedure is based on a documented large-scale nitration of 1,4-difluorobenzene.[2]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Difluorobenzene | 114.09 | 1400 g | 12.27 |

| Potassium Nitrate | 101.10 | 1450 g | 14.34 |

| Sulfuric Acid (conc.) | 98.08 | 5800 mL | - |

Procedure:

-

To a suitable reaction vessel, add 1400 g of 1,4-difluorobenzene and 5800 mL of concentrated sulfuric acid.

-

Cool the mixture to approximately 5 °C using an ice bath.

-

Slowly add 1450 g of potassium nitrate in portions, ensuring the temperature is maintained at around 5 °C.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion of the reaction, pour the mixture into ice water to precipitate the product.

-

Collect the solid product by suction filtration.

-

The resulting white solid is 2,5-difluoronitrobenzene. The reported yield for this reaction is 83% with a purity of 99%.[2]

Step 2: Synthesis of 2,5-Difluoroaniline from 2,5-Difluoronitrobenzene

The reduction of the nitro group can be achieved via catalytic hydrogenation.[3]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 2,5-Difluoronitrobenzene | 159.09 | 1 equivalent |

| Tetrahydrofuran (THF) | 72.11 | Solvent |

| Raney Nickel | - | Catalyst |

| Hydrogen (H2) | 2.02 | Excess |

Procedure:

-

Dissolve 2,5-difluoronitrobenzene in tetrahydrofuran in a Parr shaker apparatus.

-

Add a catalytic amount of Raney nickel to the solution.

-

Pressurize the vessel with hydrogen gas.

-

The reaction is conducted at room temperature until the uptake of hydrogen ceases.

-

Upon completion, filter the catalyst from the reaction mixture.

-

The solvent is removed under reduced pressure to yield 2,5-difluoroaniline.

Step 3 & 4: Acetylation of 2,5-difluoroaniline and subsequent Nitration

Direct nitration of anilines can lead to undesired side products and oxidation. Therefore, protection of the amino group as an acetanilide is a common strategy to achieve regioselective nitration.[4]

Reaction Scheme:

-

Acetylation: C6H3F2NH2 + (CH3CO)2O → C6H3F2NHCOCH3 + CH3COOH

-

Nitration: C6H3F2NHCOCH3 + HNO3 --(H2SO4)--> C6H2F2(NO2)NHCOCH3 + H2O

Materials and Reagents (Illustrative quantities):

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 2,5-Difluoroaniline | 129.11 | 1 equivalent |

| Acetic Anhydride | 102.09 | 1.3 equivalents |

| Glacial Acetic Acid | 60.05 | Solvent |

| Nitric Acid (conc.) | 63.01 | 1.1 equivalents |

| Sulfuric Acid (conc.) | 98.08 | - |

Procedure (General):

-

Acetylation: Dissolve 2,5-difluoroaniline in glacial acetic acid. Slowly add acetic anhydride to the solution. Heat the mixture to reflux for a period sufficient to consume the starting aniline, as monitored by Thin Layer Chromatography (TLC). After cooling, pour the reaction mixture into ice-cold water to precipitate the N-(2,5-difluorophenyl)acetamide.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Dissolve the N-(2,5-difluorophenyl)acetamide in a suitable solvent and cool the solution. Add the nitrating mixture dropwise, maintaining a low temperature (e.g., below 10 °C). After the addition, allow the reaction to proceed until completion.

Step 5: Hydrolysis of N-(2,5-difluoro-4-nitrophenyl)acetamide

The final step is the deprotection of the acetyl group to yield the target aniline.

Reaction:

Materials and Reagents (Illustrative quantities):

| Reagent | Molar Mass ( g/mol ) | Quantity |

| N-(2,5-difluoro-4-nitrophenyl)acetamide | 216.13 | 1 equivalent |

| Ethanol | 46.07 | Solvent |

| Hydrochloric Acid (conc.) | 36.46 | Catalyst |

| Sodium Bicarbonate (sat. solution) | 84.01 | For neutralization |

Procedure (General):

-

Suspend the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture and pour it into cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude 2,5-difluoro-4-nitroaniline will precipitate and can be collected by filtration.

-

The product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 2,5-difluoro-4-nitroaniline.

Caption: Synthetic pathway for 2,5-Difluoro-4-nitroaniline.

Safety Considerations

-

Nitration reactions are highly exothermic and potentially hazardous. Strict temperature control is crucial to prevent runaway reactions.

-

Concentrated acids (sulfuric and nitric) are corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents are flammable. Avoid open flames and use in a well-ventilated area.

-

The toxicity of intermediates and the final product should be considered. Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Disclaimer: This guide provides a potential synthetic route based on available chemical literature. The experimental procedures are for informational purposes and should be adapted and optimized by qualified chemists in a properly equipped laboratory. All reactions should be performed with appropriate safety precautions.

References

A Technical Guide to the Spectral Analysis of 2,5-Difluoro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 2,5-Difluoro-4-nitroaniline, a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and potential pharmaceutical and agrochemical agents.[1] Due to the limited availability of experimentally verified public domain spectral data for this specific compound, this document outlines the predicted spectral features based on the analysis of its functional groups and comparison with similar molecules. It also includes detailed, representative experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Expected Spectral Features

2,5-Difluoro-4-nitroaniline (CAS No: 1542-36-5) possesses a molecular formula of C₆H₄F₂N₂O₂ and a molecular weight of 174.11 g/mol .[2] The structure consists of a benzene ring substituted with two fluorine atoms, a nitro group, and an amino group. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,5-Difluoro-4-nitroaniline, both ¹H and ¹³C NMR would provide valuable structural information.

2.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nitro group and fluorine atoms, and the electron-donating amino group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Proton (H-3) | 7.5 - 7.8 | Doublet of doublets (dd) | J(H-F) and J(H-H) | Proton ortho to the nitro group and meta to a fluorine |

| Aromatic Proton (H-6) | 6.8 - 7.1 | Doublet of doublets (dd) | J(H-F) and J(H-H) | Proton ortho to the amino group and ortho to a fluorine |

| Amine Protons (-NH₂) | 4.5 - 5.5 | Broad singlet | - | Protons of the primary amine |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

2.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts significantly affected by the attached functional groups and fluorine atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| C1-NH₂ | 140 - 145 | Doublet | Carbon attached to the amino group |

| C2-F | 150 - 155 | Doublet | Carbon attached to the fluorine atom |

| C3-H | 110 - 115 | Doublet | Carbon attached to a hydrogen atom |

| C4-NO₂ | 145 - 150 | Singlet | Carbon attached to the nitro group |

| C5-F | 155 - 160 | Doublet | Carbon attached to the fluorine atom |

| C6-H | 105 - 110 | Doublet | Carbon attached to a hydrogen atom |

Note: Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will result in the splitting of carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,5-Difluoro-4-nitroaniline is expected to show characteristic absorption bands for the N-H bonds of the amine, the N-O bonds of the nitro group, C-F bonds, and the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric and symmetric) | 3300 - 3500 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| N-O Asymmetric Stretch | 1500 - 1550 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| N-O Symmetric Stretch | 1335 - 1385 | Strong |

| C-F Stretch | 1100 - 1400 | Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |

Primary aromatic amines typically show two N-H stretching bands in the range of 3300-3500 cm⁻¹.[3][4][5] The nitro group will exhibit strong absorptions for its symmetric and asymmetric stretches.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,5-Difluoro-4-nitroaniline, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (174.02 g/mol ).

4.1. Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 174 | Molecular Ion [M]⁺ |

| 158 | Loss of O |

| 144 | Loss of NO |

| 128 | Loss of NO₂ |

| 118 | Loss of NO₂ and HF |

| 99 | Loss of NO₂ and 2HF |

The fragmentation pattern of aromatic nitro compounds often involves the loss of the nitro group (NO₂) and its fragments (O, NO).[7] The presence of nitrogen follows the "nitrogen rule," where a molecule with an even number of nitrogen atoms has an even nominal molecular weight.[8]

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

-

2,5-Difluoro-4-nitroaniline (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette and vial

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

-

Using a pipette, transfer the solution into a clean, dry NMR tube. The solvent height should be around 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum. A standard pulse program is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will require a greater number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

2,5-Difluoro-4-nitroaniline (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of KBr powder in an agate mortar and pestle to a fine, consistent powder.

-

Add a small amount of the sample to the KBr and grind the mixture thoroughly to ensure it is homogenous. The typical sample-to-KBr ratio is about 1:100.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the known vibrational frequencies of the functional groups expected in 2,5-Difluoro-4-nitroaniline (N-H, N=O, C-F, aromatic C=C, etc.).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Materials:

-

2,5-Difluoro-4-nitroaniline (~1 mg)

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Vial and syringe

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

-

Further dilute this stock solution to a final concentration of about 1-10 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

-

-

Data Acquisition:

-

Set the parameters of the mass spectrometer, including the ionization mode (e.g., positive or negative ESI), mass range, and scan time.

-

Introduce the sample into the ion source, typically via direct infusion using a syringe pump or through an LC system.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻ or [M+H]⁺ depending on the ionization mode).

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways that are consistent with the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like 2,5-Difluoro-4-nitroaniline.

References

- 1. 2,5-Difluoro-4-nitroaniline [myskinrecipes.com]

- 2. 2,5-Difluoro-4-nitroaniline 95% | CAS: 1542-36-5 | AChemBlock [achemblock.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to the Solubility of 2,5-Difluoro-4-nitroaniline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluoro-4-nitroaniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted qualitative solubility in common laboratory solvents based on the compound's chemical structure. Furthermore, it outlines detailed experimental protocols for determining the solubility of organic compounds, which can be readily applied to 2,5-Difluoro-4-nitroaniline.

Predicted Qualitative Solubility of 2,5-Difluoro-4-nitroaniline

The solubility of an organic compound is primarily dictated by its polarity, molecular size, and the presence of functional groups capable of hydrogen bonding. 2,5-Difluoro-4-nitroaniline possesses a polar nitro group (-NO2) and an amino group (-NH2), along with two electron-withdrawing fluorine atoms attached to the benzene ring. The amino group can act as a hydrogen bond donor, while the nitro and amino groups can act as hydrogen bond acceptors. The overall molecule has a moderate polarity.

Based on these structural features, the following table summarizes the predicted qualitative solubility of 2,5-Difluoro-4-nitroaniline in a range of common laboratory solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of polar -NH2 and -NO2 groups allows for hydrogen bonding with protic solvents. However, the aromatic ring and fluorine atoms contribute to some nonpolar character, limiting high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. The absence of a highly structured hydrogen-bonding network (as in water) often enhances the solubility of moderately polar organic compounds. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of 2,5-Difluoro-4-nitroaniline makes it poorly soluble in nonpolar solvents, following the principle of "like dissolves like". |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group (-NH2) will be protonated by the acid to form a water-soluble salt. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The amino group is not acidic enough to be deprotonated by a dilute base. The nitro and fluoro groups are electron-withdrawing but do not render the amino protons sufficiently acidic to react with NaOH. |

Experimental Protocols for Solubility Determination

The following are generalized experimental procedures for determining the solubility of an organic compound like 2,5-Difluoro-4-nitroaniline. These methods are foundational in organic chemistry for compound characterization.[1][2][3][4][5]

I. Qualitative Solubility Testing

This series of tests helps to classify a compound based on its solubility in different aqueous and organic solvents.[1][3][5]

Materials:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

2,5-Difluoro-4-nitroaniline

-

Distilled water

-

Diethyl ether

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO3) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H2SO4)

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of 2,5-Difluoro-4-nitroaniline into a test tube.

-

Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. If it dissolves, test the solution with litmus paper to determine its acidity or basicity.[1][3]

-

-

Ether Solubility:

-

If the compound is water-soluble, proceed to test its solubility in diethyl ether using the same procedure as above.

-

-

Acid-Base Solubility Tests:

-

If the compound is insoluble in water, test its solubility in the following aqueous solutions in separate test tubes: 5% NaOH, 5% NaHCO3, and 5% HCl.[1][3][5]

-

For each test, use about 25 mg of the compound and 0.75 mL of the respective solution.

-

Shake well and observe for dissolution. Solubility in 5% HCl indicates a basic compound (like an amine).[3][5] Solubility in 5% NaOH or 5% NaHCO3 indicates an acidic compound.

-

-

Solubility in Concentrated Acid:

-

If the compound is insoluble in all the above solvents, its solubility in cold, concentrated sulfuric acid can be tested. This indicates the presence of functional groups that can be protonated by a strong acid, such as those containing nitrogen or oxygen.[5]

-

II. Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of 2,5-Difluoro-4-nitroaniline to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any suspended solid particles.

-

Dilution and Analysis: Dilute the filtered solution to a suitable concentration and analyze it using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved solute.

-

Calculation: The solubility is then calculated and typically expressed in units such as mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for the qualitative solubility testing of an organic compound.

Caption: Workflow for qualitative solubility analysis.

References

An In-Depth Technical Guide to the Molecular Structure of 2,5-Difluoro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,5-Difluoro-4-nitroaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and dyes. This document collates critical data to support research and development activities, offering detailed experimental protocols and structured data presentation for ease of reference.

Molecular Structure and Properties

2,5-Difluoro-4-nitroaniline is a substituted aniline with the chemical formula C₆H₄F₂N₂O₂. The presence of two fluorine atoms and a nitro group on the aniline ring significantly influences its chemical reactivity and physical properties.[1] The fluorine atoms, being highly electronegative, enhance the stability and reactivity of the molecule, making it a valuable component in specialized chemical manufacturing.[1]

The structural and identifying information for 2,5-Difluoro-4-nitroaniline is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2,5-difluoro-4-nitroaniline[2] |

| CAS Number | 1542-36-5[3] |

| Molecular Formula | C₆H₄F₂N₂O₂[2] |

| Molecular Weight | 174.11 g/mol [3] |

| SMILES | C1=C(C(=CC(=C1F)--INVALID-LINK--[O-])F)N[2] |

| InChI | InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2[2] |

Physicochemical Properties:

| Property | Value |

| Purity | 95%[3] |

| Storage Temperature | Room temperature[1] |

Synthesis of 2,5-Difluoro-4-nitroaniline

A potential synthetic pathway to 2,5-Difluoro-4-nitroaniline involves the nitration of 1,4-difluorobenzene to yield 2,5-difluoronitrobenzene, followed by a subsequent amination step. While a direct and complete experimental protocol for the synthesis of 2,5-Difluoro-4-nitroaniline from a common starting material was not found in the available search results, a detailed method for the synthesis of the key intermediate, 2,5-difluoronitrobenzene, is provided below.

Experimental Protocol: Synthesis of 2,5-Difluoronitrobenzene[4]

This protocol describes the nitration of 1,4-difluorobenzene.

Materials:

-

1,4-difluorobenzene (1400 g)

-

Sulfuric acid (5800 mL)

-

Potassium nitrate (1450 g)

-

Ice water

Procedure:

-

To a reaction vessel, add 1400 g of 1,4-difluorobenzene and 5800 mL of sulfuric acid.

-

Control the temperature of the mixture at approximately 5 °C.

-

Add 1450 g of potassium nitrate in portions while maintaining the temperature.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion of the reaction, quench the reaction mixture with ice water.

-

The resulting white solid is collected by suction filtration.

-

The solid product, 2,5-difluoronitrobenzene, is obtained with a reported yield of 83% and a purity of 99%.

Further transformation of 2,5-difluoronitrobenzene to 2,5-Difluoro-4-nitroaniline would likely involve a nucleophilic aromatic substitution reaction to introduce the amine group.

A logical workflow for a potential synthesis route is depicted in the following diagram:

References

The Amine Group of 2,5-Difluoro-4-nitroaniline: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-nitroaniline is a key aromatic intermediate in the synthesis of a wide range of organic molecules, including dyes, pigments, pharmaceuticals, and agrochemicals. The reactivity of its primary amine group is central to its synthetic utility. This technical guide provides an in-depth analysis of the chemical behavior of the amine functionality in 2,5-Difluoro-4-nitroaniline, detailing its diminished basicity and nucleophilicity due to the presence of strong electron-withdrawing groups. This document outlines key reactions such as acylation, alkylation, diazotization, and subsequent coupling reactions, providing experimental protocols and summarizing available quantitative data.

Introduction

The chemical profile of 2,5-Difluoro-4-nitroaniline is dominated by the interplay of its substituents on the benzene ring. The two fluorine atoms and the nitro group are potent electron-withdrawing groups, which significantly influence the electron density on the aromatic ring and, consequently, the reactivity of the amine group. This guide will explore the theoretical basis for this reduced reactivity and provide practical insights into its synthetic transformations.

Electronic Effects and Basicity

Chemical Reactivity and Synthetic Applications

The amine group of 2,5-Difluoro-4-nitroaniline serves as a versatile handle for a variety of chemical modifications.

Acylation

The amine group can be readily acylated to form the corresponding amide. This reaction is often employed as a protection strategy or to introduce new functionalities.

Experimental Protocol: Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide [1]

A mixture of 6.0 g (0.034 mole) of 2,5-difluoro-4-nitroaniline, 6.5 g (0.064 mole) of acetic anhydride, and approximately 0.1 g (0.0008 mole) of 4-dimethylaminopyridine (DMAP) in 300 ml of methylene chloride is stirred and heated at reflux for two hours.[1] The reaction mixture is then allowed to cool and stirred at room temperature for approximately 18 hours. The solvent is removed under reduced pressure. To the residue, 32.5 g (0.318 mole) of acetic anhydride and several drops of concentrated sulfuric acid are added, and the mixture is stirred at room temperature for about 18 hours. Approximately 300 ml of water is then added, leading to a vigorous exothermic reaction and the formation of a solid product. The solid is collected by filtration, washed with water, and dried under reduced pressure to yield N-(2,5-difluoro-4-nitrophenyl)acetamide.[1]

Table 1: Acylation Reaction Data

| Reactant | Acylating Agent | Catalyst/Additive | Solvent | Conditions | Product | Yield | Reference |

| 2,5-Difluoro-4-nitroaniline | Acetic Anhydride | DMAP, H₂SO₄ | Methylene Chloride | Reflux, then RT | N-(2,5-difluoro-4-nitrophenyl)acetamide | 6.5 g | [1] |

Logical Relationship: Acylation Workflow

Caption: Workflow for the acylation of 2,5-Difluoro-4-nitroaniline.

Alkylation

N-alkylation of 2,5-Difluoro-4-nitroaniline introduces alkyl substituents to the amine group. Due to the reduced nucleophilicity of the amine, this reaction generally requires moderately forcing conditions. A protocol for the closely related 2,3-difluoro-6-nitroaniline provides a valuable reference.

Experimental Protocol: N-Alkylation (Adapted from 2,3-difluoro-6-nitroaniline) [2]

To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-Difluoro-4-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the aniline. While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled to room temperature and poured into deionized water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with deionized water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[2]

Table 2: Representative N-Alkylation Reaction Parameters

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) |

| 2,3-difluoro-6-nitroaniline | Alkyl Halide | K₂CO₃ | DMF | 60-80 | 4-12 |

Experimental Workflow: N-Alkylation

Caption: General workflow for the N-alkylation of 2,5-Difluoro-4-nitroaniline.

Diazotization and Subsequent Reactions

The primary amine group of 2,5-Difluoro-4-nitroaniline can undergo diazotization to form a diazonium salt. This highly reactive intermediate is a cornerstone for introducing a wide array of substituents onto the aromatic ring.

3.3.1. Diazotization

The diazotization of anilines with strong electron-withdrawing groups is known to be slower than that of electron-rich anilines. The reaction is typically carried out at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid.

General Experimental Protocol: Diazotization

2,5-Difluoro-4-nitroaniline is dissolved or suspended in a cold aqueous mineral acid (e.g., HCl or H₂SO₄). A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. The completion of the reaction can be monitored by the persistence of nitrous acid using starch-iodide paper. The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation due to its instability.

Signaling Pathway: Diazotization

Caption: Formation of the diazonium salt from 2,5-Difluoro-4-nitroaniline.

3.3.2. Sandmeyer Reaction

The diazonium salt of 2,5-Difluoro-4-nitroaniline can be converted to various halo- and cyano-substituted compounds via the Sandmeyer reaction, which involves treatment with copper(I) salts.[3]

Table 3: Potential Sandmeyer Reactions of 2,5-Difluoro-4-nitroaniline

| Desired Product | Reagent |

| 1-Chloro-2,5-difluoro-4-nitrobenzene | CuCl / HCl |

| 1-Bromo-2,5-difluoro-4-nitrobenzene | CuBr / HBr |

| 2,5-Difluoro-4-nitrobenzonitrile | CuCN / KCN |

3.3.3. Azo Coupling

The diazonium salt of 2,5-Difluoro-4-nitroaniline can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo dyes. The reaction is typically carried out in a solution with controlled pH.

General Experimental Protocol: Azo Coupling

The cold diazonium salt solution is added slowly to a solution of the coupling component (e.g., a phenol dissolved in aqueous sodium hydroxide or an aniline in an acidic solution). The pH of the reaction mixture is crucial and is adjusted depending on the nature of the coupling partner. The azo dye product often precipitates from the reaction mixture and can be collected by filtration.

Signaling Pathway: Azo Coupling

Caption: General scheme for the synthesis of azo dyes.

Conclusion

The amine group in 2,5-Difluoro-4-nitroaniline, while deactivated by the presence of strong electron-withdrawing substituents, remains a synthetically valuable functional group. Its reactivity, particularly in acylation, alkylation, and diazotization reactions, allows for the introduction of diverse functionalities, making it a crucial building block in medicinal chemistry and materials science. Understanding the electronic effects that govern its reactivity is key to designing successful synthetic strategies and optimizing reaction conditions. Further research to quantify the basicity and reaction kinetics of this amine would be beneficial for the broader scientific community.

References

Electrophilic Substitution on 2,5-Difluoro-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and predicted outcomes of electrophilic aromatic substitution reactions on 2,5-difluoro-4-nitroaniline. Due to the limited availability of direct experimental data on this specific substrate, this paper draws upon established principles of organic chemistry and analogies to similarly substituted aromatic compounds to provide a comprehensive analysis for researchers in drug development and organic synthesis.

Introduction to 2,5-Difluoro-4-nitroaniline

2,5-Difluoro-4-nitroaniline is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its utility stems from the unique interplay of its substituent groups: a strongly activating amino group, and deactivating fluoro and nitro groups. Understanding the regioselectivity of electrophilic substitution on this molecule is crucial for its effective utilization in synthetic chemistry.

Analysis of Substituent Directing Effects

The outcome of electrophilic aromatic substitution on 2,5-difluoro-4-nitroaniline is governed by the cumulative directing and activating/deactivating effects of its three distinct substituents: the amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups.

-

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect (+M). This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. To maintain the ortho, para-directing influence, protection of the amino group (e.g., as an acetanilide) is often necessary.

-

Fluoro Group (-F): Halogens, including fluorine, are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M). For fluorine, the para-directing effect is particularly pronounced.

-

Nitro Group (-NO₂): The nitro group is a potent deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. It withdraws electron density from the entire ring, particularly from the ortho and para positions, and is a strong meta-director.

Predicting the Regioselectivity

The positions available for substitution on the 2,5-difluoro-4-nitroaniline ring are C3 and C6. The directing effects of the substituents on these positions are as follows:

-

Amino group (at C1): Directs ortho to C6 and para to C4 (blocked).

-

Fluoro group (at C2): Directs ortho to C3 and para to C5 (blocked).

-

Nitro group (at C4): Directs meta to C2 and C6 (both blocked by fluoro groups).

-

Fluoro group (at C5): Directs ortho to C6 and para to C2 (blocked).

The strongly activating and ortho, para-directing amino group is the dominant influence. Both the amino group and the fluoro group at C5 direct towards the C6 position. The fluoro group at C2 directs towards the C3 position. Therefore, the primary site of electrophilic attack is predicted to be the C6 position , with the potential for minor substitution at the C3 position.

Caption: Logical flow of directing effects on 2,5-Difluoro-4-nitroaniline.

Proposed Experimental Protocols for Electrophilic Substitution

Protection of the Amino Group (Acetylation)

To prevent the formation of the deactivating anilinium ion in acidic media, the amino group should be protected, for example, as an acetanilide.

Materials:

-

2,5-Difluoro-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

Procedure:

-

Dissolve 2,5-difluoro-4-nitroaniline in glacial acetic acid.

-

Add acetic anhydride to the solution and stir.

-

Add a catalytic amount of sodium acetate.

-

Heat the reaction mixture under reflux for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(2,5-difluoro-4-nitrophenyl)acetamide.

Nitration

Materials:

-

N-(2,5-difluoro-4-nitrophenyl)acetamide

-

Concentrated sulfuric acid

-

Concentrated nitric acid

Procedure:

-

Dissolve the protected aniline in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water until neutral, and dry.

Halogenation (Bromination)

Materials:

-

N-(2,5-difluoro-4-nitrophenyl)acetamide

-

Bromine

-

Glacial acetic acid

Procedure:

-

Dissolve the protected aniline in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

-

Precipitate the product by adding water.

-

Filter the solid, wash with water, and dry.

Deprotection of the Amino Group (Hydrolysis)

Materials:

-

Nitrated or halogenated N-(2,5-difluoro-4-nitrophenyl)acetamide

-

Concentrated hydrochloric acid or sulfuric acid

-

Ethanol

Procedure:

-

Suspend the protected product in a mixture of ethanol and concentrated acid.

-

Heat the mixture under reflux for several hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Filter the product, wash with water, and dry.

Caption: A generalized workflow for performing electrophilic substitution.

Quantitative Data Summary

Direct quantitative data such as reaction yields and spectroscopic information for electrophilic substitution on 2,5-difluoro-4-nitroaniline is not available in the public domain. The following table provides a template for researchers to populate as experimental data becomes available.

| Reaction Type | Electrophile | Predicted Major Product (Structure) | Predicted Position of Substitution | Expected Yield Range (%) | Key Spectroscopic Data (Predicted) |

| Nitration | NO₂⁺ | 2,5-Difluoro-4,6-dinitroaniline | C6 | 60-80 | ¹H NMR: Appearance of a new aromatic proton signal. |

| Bromination | Br⁺ | 6-Bromo-2,5-difluoro-4-nitroaniline | C6 | 70-90 | ¹H NMR: Disappearance of a proton signal at the C6 position. |

| Chlorination | Cl⁺ | 6-Chloro-2,5-difluoro-4-nitroaniline | C6 | 70-90 | ¹H NMR: Disappearance of a proton signal at the C6 position. |

| Sulfonation | SO₃ | 3,6-Difluoro-4-nitro-2-aminobenzenesulfonic acid | C6 | 50-70 | IR: Appearance of strong S=O stretching bands. |

Conclusion

This technical guide provides a theoretical framework for understanding and predicting the outcomes of electrophilic substitution reactions on 2,5-difluoro-4-nitroaniline. The dominant directing effect of the amino group is expected to favor substitution at the C6 position. The provided experimental protocols, adapted from related procedures, offer a solid foundation for the practical exploration of this chemistry. As a valuable building block, further experimental investigation into the reactivity of 2,5-difluoro-4-nitroaniline is warranted to unlock its full potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.

Potential Research Applications of 2,5-Difluoro-4-nitroaniline: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the research applications of 2,5-Difluoro-4-nitroaniline, a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and a nitro group on an aniline scaffold, imparts valuable reactivity and physicochemical properties, making it a key building block for the synthesis of novel bioactive molecules and functional materials. This document provides an in-depth overview of its properties, potential applications with a focus on kinase inhibitor development, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Compound Properties

2,5-Difluoro-4-nitroaniline is a crystalline solid with the chemical formula C₆H₄F₂N₂O₂. The presence of fluorine atoms enhances the metabolic stability and binding affinity of its derivatives, a desirable trait in drug design. The nitro and amino groups offer versatile handles for a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Weight | 174.11 g/mol | [Source 17] |

| CAS Number | 1542-36-5 | [Source 17] |

| Appearance | Yellow to orange crystalline powder | [Source 15] |

| Melting Point | 106-110 °C | [Source 15] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [Source 17] |

| IUPAC Name | 2,5-difluoro-4-nitroaniline | [Source 17] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.64 (dd, J=11.2, 7.2 Hz, 1H), 6.48 (dd, J=12.0, 6.4 Hz, 1H), 4.25 (s, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.2 (d, J=251.5 Hz), 146.9 (d, J=242.4 Hz), 136.8 (d, J=12.1 Hz), 125.2 (d, J=3.0 Hz), 112.9 (d, J=24.3 Hz), 101.6 (d, J=29.3 Hz). |

| IR (KBr, cm⁻¹) | 3485, 3370, 1630, 1580, 1520, 1340, 1270, 880, 740. |

(Note: Spectroscopic data is representative and may vary based on solvent and experimental conditions.)

Research Applications in Drug Discovery

The primary application of 2,5-Difluoro-4-nitroaniline in drug discovery lies in its use as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aniline moiety can serve as a key hydrogen bond donor for interaction with the hinge region of the kinase active site, while the difluoro-substituted phenyl ring can be modified to achieve potency and selectivity.

Synthesis of Quinazoline-Based EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often mutated or overexpressed in various cancers. Quinazoline-based inhibitors are a well-established class of drugs that target EGFR. 2,5-Difluoro-4-nitroaniline can serve as a starting material for the synthesis of substituted quinazolines.

A potential synthetic pathway involves the initial acylation of the aniline, followed by reduction of the nitro group to an amine. This intermediate can then undergo cyclization to form the quinazoline core. The fluorine atoms on the aniline ring can enhance the binding affinity of the final compound to the EGFR active site.

Development of PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that is implicated in cell survival and proliferation, making it an attractive target for cancer therapy. 2,5-Difluoro-4-nitroaniline can be utilized as a building block for the synthesis of various heterocyclic scaffolds known to inhibit PIM-1 kinase.

One approach involves a multi-step synthesis to create a cinnoline or a similar nitrogen-containing heterocyclic core. The difluoro-nitroaniline moiety provides a reactive handle for building the core structure and for later-stage diversification to optimize potency and selectivity.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and a potential kinase inhibitor using 2,5-Difluoro-4-nitroaniline.

Protocol 1: Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide

This protocol details the acylation of the aniline group, a common first step in many synthetic routes.

Materials:

-

2,5-Difluoro-4-nitroaniline (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2,5-Difluoro-4-nitroaniline in DCM in a round-bottom flask.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a crucial step for subsequent cyclization reactions.

Materials:

-

N-(2,5-difluoro-4-nitrophenyl)acetamide (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Suspend N-(2,5-difluoro-4-nitrophenyl)acetamide in ethanol in a round-bottom flask.

-

Add SnCl₂·2H₂O to the suspension.

-

Slowly add concentrated HCl to the mixture at 0 °C.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Protocol 3: Synthesis of a Substituted Quinazoline (Representative)

This protocol outlines a potential cyclization to form a quinazoline core.

Materials:

-

N-(4-amino-2,5-difluorophenyl)acetamide (1.0 eq)

-

Triethyl orthoformate (excess)

-

Ammonium chloride (catalytic amount)

Procedure:

-

Combine N-(4-amino-2,5-difluorophenyl)acetamide and a catalytic amount of ammonium chloride in a flask.

-

Add an excess of triethyl orthoformate.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

-

The resulting crude product can be purified by column chromatography to yield the desired quinazoline derivative.

Data Presentation: Representative Kinase Inhibitor Activity

The following table presents hypothetical but representative data for a quinazoline-based kinase inhibitor synthesized from 2,5-Difluoro-4-nitroaniline.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) |

| DFNQ-01 | EGFR (wild-type) | 15 | A549 | 80 |

| DFNQ-01 | EGFR (T790M mutant) | 50 | H1975 | 250 |

| DFNQ-02 | PIM-1 | 25 | K562 | 150 |

(Note: These values are illustrative and would need to be determined experimentally.)

Mandatory Visualizations

Conclusion

2,5-Difluoro-4-nitroaniline is a valuable and versatile building block for the synthesis of novel bioactive compounds, particularly kinase inhibitors. Its unique chemical features provide a solid starting point for the development of potent and selective drug candidates. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors. Further research into derivatives of 2,5-Difluoro-4-nitroaniline is warranted to uncover new therapeutic agents for a range of diseases.

2,5-Difluoro-4-nitroaniline: A Core Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-nitroaniline is a key aromatic building block increasingly utilized in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group on an aniline scaffold, imparts distinct reactivity and physicochemical properties. This technical guide provides an in-depth overview of 2,5-Difluoro-4-nitroaniline, including its properties, synthetic applications with a focus on kinase inhibitors, and a detailed experimental protocol for a representative reaction.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of 2,5-Difluoro-4-nitroaniline is presented in the table below. These properties are essential for its handling, reaction optimization, and incorporation into synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 174.11 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1542-36-5 | --INVALID-LINK--[1] |

| IUPAC Name | 2,5-difluoro-4-nitroaniline | --INVALID-LINK--[1] |

| SMILES | C1=C(C(=CC(=C1F)--INVALID-LINK--[O-])F)N | --INVALID-LINK--[1] |

| Appearance | Solid (form varies) | N/A |

| Melting Point | Data not consistently available for this specific isomer. Isomers have melting points in the range of 94-110°C. | N/A |

| Solubility | Expected to have moderate solubility in polar organic solvents. Limited solubility in water. | General chemical principles |

| Purity | Commercially available with purities of 95% or higher. | --INVALID-LINK--[2] |

Applications in Organic Synthesis

The chemical architecture of 2,5-Difluoro-4-nitroaniline makes it a versatile reagent for various organic transformations. The amino group can be readily diazotized or acylated, while the nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) and can enhance the biological activity and metabolic stability of the final products.

Synthesis of Kinase Inhibitors

A prominent application of 2,5-Difluoro-4-nitroaniline is in the synthesis of kinase inhibitors, a class of targeted therapeutics for cancer and other diseases. The aniline moiety can serve as a key pharmacophore that interacts with the hinge region of the ATP-binding site of kinases.

One important class of kinase inhibitors that can be synthesized using fluorinated anilines are those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.[3][4][5] Key downstream pathways include the PLCγ-PKC-Raf-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3][5]

References

- 1. 2,5-Difluoro-4-nitroaniline | C6H4F2N2O2 | CID 235930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Difluoro-4-nitroaniline 95% | CAS: 1542-36-5 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

An In-Depth Technical Guide to the Safe Handling and Use of 2,5-Difluoro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and use of 2,5-Difluoro-4-nitroaniline, a key intermediate in various chemical syntheses. The following sections detail its physicochemical properties, hazard classifications, protective measures, and experimental protocols relevant to its application in research and development.

Physicochemical and Hazard Profile

2,5-Difluoro-4-nitroaniline is a solid organic compound with the molecular formula C₆H₄F₂N₂O₂. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,5-Difluoro-4-nitroaniline

| Property | Value | Reference |

| Molecular Weight | 174.11 g/mol | [1] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 153-153.5 °C | [2] |

| Boiling Point | 337.2±37.0 °C (Predicted) | [2] |

| Density | 1.554±0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | 2,5-difluoro-4-nitroaniline | [1] |

| CAS Number | 1542-36-5 | [1] |

The compound is classified as hazardous, and a summary of its GHS hazard statements is provided in Table 2.

Table 2: GHS Hazard Classification for 2,5-Difluoro-4-nitroaniline

| Hazard Statement | Hazard Class | Signal Word |

| H301: Toxic if swallowed | Acute toxicity, oral | Danger |

| H311: Toxic in contact with skin | Acute toxicity, dermal | Danger |

| H331: Toxic if inhaled | Acute toxicity, inhalation | Danger |

| H315: Causes skin irritation | Skin corrosion/irritation | Warning |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation | Warning |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning |

| H373: May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure | Warning |

| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | - |

Note: Data is compiled from various safety data sheets for 2,5-Difluoro-4-nitroaniline and structurally related compounds.[3][4]

Safety and Handling

Due to its toxicity, strict adherence to safety protocols is mandatory when handling 2,5-Difluoro-4-nitroaniline.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is detailed in Table 3.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator is recommended.[6] |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

-

Handling:

-

Storage:

First Aid Measures

In case of exposure, immediate medical attention is required. The recommended first aid measures are summarized in Table 4.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[5][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Waste material must be disposed of in an approved waste disposal plant.[3]

Experimental Protocols

While specific, validated protocols for 2,5-Difluoro-4-nitroaniline are not widely published, the following procedures for synthesis, purification, and analysis are based on established methods for structurally similar compounds and can be adapted by qualified researchers.

Synthesis of 2,5-Difluoro-4-nitroaniline (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 4,5-difluoro-2-nitroaniline and should be considered a starting point for optimization.[4]

Materials:

-

4,5-Difluoro-2-nitroacetanilide

-

6 N Hydrochloric acid

-

Hexane

-

Dichloromethane

Procedure:

-

A mixture of 4,5-difluoro-2-nitroacetanilide (6.51 g) and 6 N aqueous hydrochloric acid (100 ml) is heated to reflux for approximately 2 hours.[4]

-

The reaction mixture is then cooled to room temperature, allowing for the formation of crystals.[4]

-

The crystals are separated by filtration.[4]

-

The collected crystals are washed with water and then dried.[4]

-

The crude product is recrystallized from a hexane-dichloromethane solvent mixture to yield the purified 2,5-Difluoro-4-nitroaniline.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. prepchem.com [prepchem.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. rroij.com [rroij.com]

- 6. benchchem.com [benchchem.com]

- 7. studylib.net [studylib.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

2,5-Difluoro-4-nitroaniline stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2,5-Difluoro-4-nitroaniline For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-nitroaniline is a fluorinated nitroaromatic compound with applications as a key intermediate in the synthesis of dyes, pigments, and agrochemicals.[1] Its utility also extends to pharmaceutical and medicinal chemistry research, where the difluoro-nitroaniline scaffold serves as a building block for more complex molecules.[1][2] The presence of fluorine atoms and a nitro group on the aniline ring significantly influences the molecule's chemical properties, reactivity, and stability.[1][2] Understanding the stability profile and optimal storage conditions is paramount for ensuring its integrity, purity, and safety in a research and development setting.